2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid
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Overview
Description
2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of the piperidine ring and the acetic acid moiety further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the piperidine ring and the acetic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
4-Chloromethcathinone: A stimulant drug of the cathinone class.
2-Fluorodeschloroketamine: A dissociative anesthetic and research chemical.
Uniqueness
Compared to these similar compounds, 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-4-6-14(7-5-9)10-2-3-11(16)15(13-10)8-12(17)18/h2-3,9H,4-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQCPUGFKERPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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